molecular formula C15H9FN4O3S B2832446 4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-09-1

4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2832446
CAS RN: 391227-09-1
M. Wt: 344.32
InChI Key: UBDNNFUELIIQFI-UHFFFAOYSA-N
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Description

4-Fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.

Scientific Research Applications

Photoaffinity Labeling

  • Application : 4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide has been employed as a photolinker for photoaffinity labeling. This technique allows researchers to study protein-ligand interactions by covalently attaching the compound to a target protein upon photo-irradiation .

Pharmaceutical Intermediates

  • Application : The compound serves as a pharmaceutical intermediate. Researchers use it in the synthesis of more complex molecules or as a building block for drug development .

Fine Chemical Synthesis

  • Application : 4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide finds use as a synthetic intermediate in fine chemical production. Its unique structure contributes to the creation of novel compounds .

Biological Studies

  • Application : Researchers may employ this compound to investigate its effects on biological systems. Its specific interactions with proteins, enzymes, or receptors can shed light on cellular processes .

Chemical Biology Research

  • Application : In the field of chemical biology, 4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can be used to probe biological targets, elucidate mechanisms, and develop new tools for studying cellular pathways .

properties

IUPAC Name

4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4O3S/c16-11-6-4-9(5-7-11)13(21)17-15-19-18-14(24-15)10-2-1-3-12(8-10)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDNNFUELIIQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

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